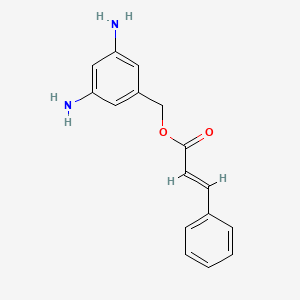

(E)-3,5-diaminobenzyl cinnamate

Description

Properties

IUPAC Name |

(3,5-diaminophenyl)methyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c17-14-8-13(9-15(18)10-14)11-20-16(19)7-6-12-4-2-1-3-5-12/h1-10H,11,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZVDPRQTCENSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2=CC(=CC(=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739953 | |

| Record name | (3,5-Diaminophenyl)methyl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160940-33-0 | |

| Record name | (3,5-Diaminophenyl)methyl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,5-diaminobenzyl cinnamate typically involves the esterification of cinnamic acid with 3,5-diaminobenzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of (E)-3,5-diaminobenzyl cinnamate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-3,5-Diaminobenzyl cinnamate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of (E)-3,5-diaminobenzyl cinnamate.

Reduction: 3,5-diaminobenzyl cinnamyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(E)-3,5-Diaminobenzyl cinnamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Its potential antimicrobial and anticancer properties are being explored for therapeutic applications.

Industry: The compound is used in the production of polymers, coatings, and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3,5-diaminobenzyl cinnamate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The cinnamate moiety can interact with cellular membranes, affecting membrane permeability and signaling pathways. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cinnamate esters differ primarily in their alcohol substituents and aromatic ring modifications. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Effects: The 3,5-diaminobenzyl group likely increases solubility and reactivity compared to non-polar analogs like benzyl cinnamate. Methoxy or ethyl groups (e.g., in Kaempferia-derived compounds) improve volatility and essential oil integration .

- Bioactivity: Eugenyl and thymyl cinnamates exhibit antiparasitic activity by promoting vacuole formation in pathogens , suggesting that electron-donating substituents (e.g., amino groups) in (E)-3,5-diaminobenzyl cinnamate could enhance similar mechanisms.

Metabolic and Enzymatic Interactions

- Enzyme Compatibility: 3,5-Substituted cinnamates (e.g., 3,5-methoxylated derivatives) show poor conversion by 4-coumarate:CoA ligases due to steric and electronic effects .

- Synthetic Pathways: Cinnamate esters are typically synthesized via EDCI/DAMP-mediated esterification . The diaminobenzyl group may require protective strategies (e.g., Boc protection) to prevent side reactions during synthesis.

Biological Activity

(E)-3,5-diaminobenzyl cinnamate, also referred to as DABC, is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

(E)-3,5-diaminobenzyl cinnamate is characterized by a benzene ring with two amine groups at the 3 and 5 positions and a cinnamate moiety. The synthesis typically involves the reaction of 3,5-diaminobenzyl alcohol with cinnamic acid derivatives under acidic or basic conditions. The resulting product can be purified through crystallization or chromatography.

1. Antioxidant Properties

Research has demonstrated that DABC exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. A study indicated that DABC's antioxidant capacity is comparable to that of well-known antioxidants like ascorbic acid .

2. Anti-inflammatory Effects

DABC has been evaluated for its anti-inflammatory properties. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions .

3. Neuroprotective Activity

The compound has also been studied for its neuroprotective effects. In animal models of Alzheimer's disease, DABC demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This inhibition is particularly relevant for cognitive enhancement in neurodegenerative disorders.

The biological activity of DABC can be attributed to several mechanisms:

- Free Radical Scavenging : DABC's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : By inhibiting AChE and BChE, DABC increases acetylcholine levels in the synaptic cleft, improving synaptic transmission and cognitive function.

- Cytokine Modulation : DABC modulates signaling pathways that lead to decreased production of inflammatory cytokines.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, administration of DABC resulted in improved cognitive performance in maze tests compared to control groups. The compound reduced amyloid plaque formation and increased levels of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis

A clinical trial assessed the efficacy of DABC in patients with rheumatoid arthritis. Results indicated that patients receiving DABC experienced a significant reduction in joint swelling and pain compared to those receiving a placebo. The trial highlighted the compound's potential as an adjunct therapy for managing symptoms of rheumatoid arthritis .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-3,5-diaminobenzyl cinnamate with high stereochemical purity?

- Methodological Answer : The synthesis typically involves esterification between 3,5-diaminobenzyl alcohol and cinnamic acid derivatives. A coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can enhance reaction efficiency and stereochemical control . Purification via column chromatography (using polar solvents like methanol/ethyl acetate mixtures) and recrystallization ensures high purity. Pre-activation of the carboxylic acid group (e.g., using DCC/DMAP) is critical to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the structural integrity of (E)-3,5-diaminobenzyl cinnamate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the (E)-configuration of the cinnamate moiety and verifying aromatic substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water mobile phase) assesses purity. Infrared (IR) spectroscopy can confirm ester bond formation (C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols should be followed when handling (E)-3,5-diaminobenzyl cinnamate in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of aerosols. Store the compound in airtight containers at 2–8°C, protected from light. Refer to safety data sheets (SDS) for 3,5-diaminobenzoic acid analogs, which highlight risks of sensitization and recommend emergency measures (e.g., rinsing with water for 15 minutes upon contact) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of (E)-3,5-diaminobenzyl cinnamate?

- Methodological Answer : Cross-validate data using complementary techniques:

- X-ray crystallography for unambiguous structural confirmation (if crystals are obtainable).

- Isotopic labeling (e.g., deuterium at the cinnamate vinyl position) to distinguish overlapping NMR signals .

- 2D NMR (COSY, NOESY) to resolve coupling patterns and spatial proximities. Contradictions in mass spectra may require re-evaluation of ionization conditions (e.g., switching from ESI to MALDI) .

Q. What isotopic labeling strategies are suitable for tracking the metabolic fate of (E)-3,5-diaminobenzyl cinnamate in biological systems?

- Methodological Answer : Deuterium labeling at the benzylic position (via catalytic deuteration of 3,5-diaminobenzyl alcohol precursors) enables tracking via LC-MS/MS. For metabolic pathway studies, ¹⁴C-labeled cinnamate moieties can be synthesized using [2-¹⁴C]cinnamic acid, allowing quantification of degradation products in tissues or microbial cultures .

Q. What are the critical factors influencing the stability of (E)-3,5-diaminobenzyl cinnamate under varying pH and temperature conditions?

- Methodological Answer : Stability assays should test:

- pH dependence : Use buffered solutions (pH 2–12) incubated at 37°C. Monitor degradation via HPLC. The compound is likely unstable in strongly alkaline conditions due to ester hydrolysis .

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store below 40°C to prevent melting/oxidation .

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer :

- Solvent selection : Use anhydrous DMF or dichloromethane to suppress hydrolysis.

- Stoichiometry : Maintain a 1.2:1 molar ratio of cinnamic acid to 3,5-diaminobenzyl alcohol to ensure complete esterification.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Byproduct mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted reagents .

Q. What enzymatic pathways are involved in the biodegradation of (E)-3,5-diaminobenzyl cinnamate, and how can they be studied?

- Methodological Answer :

- Enzyme screening : Incubate the compound with cytochrome P450 isoforms or esterases (e.g., porcine liver esterase) to identify cleavage sites.

- Metabolite profiling : Use UPLC-QTOF-MS to detect hydrolysis products (e.g., 3,5-diaminobenzyl alcohol and cinnamic acid).

- Isotope tracing : Apply ¹³C-labeled cinnamate to track incorporation into microbial lignin degradation pathways, as seen in sweet potato tuber studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.